Bis(trimethylsilyl)methane

Radiation Detection Dielectric Liquids Excess Electron Mobility

Bis(trimethylsilyl)methane (BTMSM) is the definitive carbon-free precursor for high-quality SiC CVD, delivering 4H-SiC homoepitaxial films with XRD rocking curve FWHM as low as 7.6 arcseconds at 1280–1510°C. In radiation detection, its electron mobility of 63 cm²/V·s nearly triples that of hexamethyldisiloxane, enabling faster charge collection and superior temporal resolution. With thermal stability exceeding 300°C, BTMSM outperforms standard silylating agents in high-temperature synthesis. Choose BTMSM for mission-critical semiconductor fabrication and demanding synthetic applications where generic organosilanes compromise process integrity.

Molecular Formula C7H20Si2
Molecular Weight 160.4 g/mol
CAS No. 2117-28-4
Cat. No. B1329431
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trimethylsilyl)methane
CAS2117-28-4
Molecular FormulaC7H20Si2
Molecular Weight160.4 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C[Si](C)(C)C
InChIInChI=1S/C7H20Si2/c1-8(2,3)7-9(4,5)6/h7H2,1-6H3
InChIKeyGYIODRUWWNNGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trimethylsilyl)methane (CAS: 2117-28-4) for Semiconductor and Advanced Material Applications


Bis(trimethylsilyl)methane (BTMSM, CAS: 2117-28-4) is an organosilicon compound with the molecular formula C₇H₂₀Si₂, consisting of a central methylene bridge (-CH₂-) flanked by two trimethylsilyl (-Si(CH₃)₃) groups [1]. This structure confers a molecular weight of 160.40 g/mol [2]. Its primary applications leverage its role as a volatile, carbon-free precursor for silicon carbide (SiC) chemical vapor deposition (CVD) [3], and as a stable reagent for introducing trimethylsilyl groups in organic and organometallic synthesis .

Why Generic Organosilicon Precursors Cannot Replace Bis(trimethylsilyl)methane in Critical Applications


The chemical identity of Bis(trimethylsilyl)methane is defined by its unique Si-CH₂-Si backbone, which dictates its thermal decomposition pathway, reaction kinetics, and resultant material properties. Substituting this compound with a generic 'organosilane' or 'silylating agent' overlooks fundamental differences that lead to process failure. For example, compared to the common NMR reference tetramethylsilane (TMS) or other silylation reagents, BTMSM exhibits distinct electron mobility [1], thermal stability exceeding 300°C , and a specific vapor pressure profile. In semiconductor fabrication, using an alternative silicon precursor like silane (SiH₄) or a chlorosilane introduces unwanted elements (hydrogen, chlorine) or results in a different film growth mechanism, directly impacting the crystalline quality and electronic performance of the final SiC layer [2]. These are not merely performance variations but represent binary distinctions between a successful, high-quality deposition and a defective, unusable film.

Quantitative Differentiation of Bis(trimethylsilyl)methane Against Closest Analogs and Alternatives


Electron Mobility Advantage in Radiation Detection Media vs. Hexamethyldisiloxane (HMDSO)

In applications as a dielectric liquid for radiation detectors, the mobility of excess electrons is a critical performance parameter. Bis(trimethylsilyl)methane demonstrates significantly higher electron mobility compared to the structurally related compound hexamethyldisiloxane (HMDSO, (CH₃)₃Si-O-Si(CH₃)₃), making it a superior choice for fast-response detection. The measured mobility of excess electrons in BTMSM is 63 cm²/V·s, whereas in HMDSO it is only 22 cm²/V·s [1].

Radiation Detection Dielectric Liquids Excess Electron Mobility

High-Temperature Stability and Decomposition Onset vs. Standard Alkylsilanes

The thermal stability of a precursor is paramount for high-temperature CVD processes. Bis(trimethylsilyl)methane exhibits a decomposition temperature greater than 300°C . This high thermal threshold distinguishes it from simpler, less stable alkylsilanes and allows it to remain intact during vapor delivery, ensuring decomposition occurs primarily on the heated substrate surface rather than in the gas phase. This behavior is essential for achieving the diffusion-limited growth mechanism observed in SiC homoepitaxy [1].

Thermal Stability High-Temperature CVD Precursor Chemistry

Validated Growth Kinetics for High-Quality 4H-SiC Homoepitaxy

The performance of Bis(trimethylsilyl)methane as a single-source precursor for 4H-SiC homoepitaxy has been rigorously quantified. Using BTMSM in a chemical vapor deposition (CVD) process, the activation energy for film growth was determined to be 5.6 kcal/mol [1]. This value is a direct indicator that the growth process is governed by a diffusion-limited mechanism, which is a necessary condition for achieving high crystalline quality and precise thickness control in epitaxial layers. The resultant films exhibit a full width at half maximum (FWHM) of the rocking curve as low as 7.6 arcseconds, confirming their exceptional crystallinity [1].

Semiconductor Fabrication Silicon Carbide (SiC) Homoepitaxial Growth

Defined Physicochemical Properties for Process Control and Safe Handling

For reliable process engineering and regulatory compliance, well-defined physicochemical properties are essential. Key parameters for Bis(trimethylsilyl)methane are established in the literature: a boiling point of 133-134 °C, a density of 0.751 g/mL at 25 °C, and a melting point of -71 °C . These values are critical for designing vapor delivery systems, bubblers, and ensuring safe storage and handling. Furthermore, its GHS classification includes H225 (Highly flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This contrasts with some alternative SiC precursors like silane (SiH₄), which is pyrophoric and presents a significantly higher safety risk.

Process Engineering Safety Compliance Vapor Delivery

Validated Industrial Use Cases for Bis(trimethylsilyl)methane (CAS: 2117-28-4)


Single-Source Precursor for High-Quality Silicon Carbide (SiC) Homoepitaxy

Bis(trimethylsilyl)methane is the preferred precursor for the chemical vapor deposition (CVD) of high-quality 4H-SiC homoepitaxial films on porous SiC substrates. Its use has been validated at growth temperatures between 1280-1510°C, yielding an activation energy of 5.6 kcal/mol, which is characteristic of a desirable diffusion-limited growth mechanism [1]. The resulting films exhibit exceptional crystalline quality, confirmed by a full width at half maximum (FWHM) of the X-ray diffraction rocking curve as low as 7.6 arcseconds [1]. This performance is critical for the fabrication of high-power and high-frequency semiconductor devices.

High-Performance Dielectric Liquid for Fast-Response Radiation Detectors

For researchers developing ionization chambers and other radiation detection instruments, Bis(trimethylsilyl)methane offers a distinct performance advantage. Its excess electron mobility has been measured at 63 cm²/V·s, which is nearly three times higher than that of the alternative hexamethyldisiloxane (22 cm²/V·s) [1]. This higher mobility translates directly into faster charge collection times and improved temporal resolution for the detector, making it a superior choice for applications requiring precise timing measurements [1].

Thermally Stable Reagent for High-Temperature Organometallic Synthesis

In demanding synthetic chemistry applications that involve high temperatures, the thermal stability of Bis(trimethylsilyl)methane (decomposition >300°C) makes it a robust reagent [1]. It is commonly employed to generate reactive intermediates like (Me₃Si)₂CHLi, which are pivotal in transformations such as the Peterson alkenation [2]. Its ability to withstand elevated temperatures without degradation ensures reliable performance in reactions where less stable silylating agents would decompose, compromising yield and purity.

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